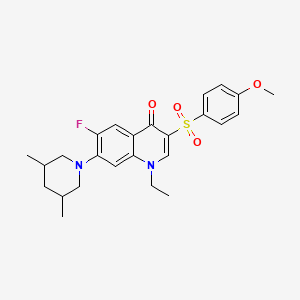

7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Description

This compound is a fluoroquinolinone derivative characterized by a quinolin-4(1H)-one core substituted with a 3,5-dimethylpiperidinyl group at position 7, a 4-methoxyphenylsulfonyl moiety at position 3, and an ethyl group at position 1. Such substitutions are common in medicinal chemistry to optimize binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-5-27-15-24(33(30,31)19-8-6-18(32-4)7-9-19)25(29)20-11-21(26)23(12-22(20)27)28-13-16(2)10-17(3)14-28/h6-9,11-12,15-17H,5,10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEHPKJUFHTGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a novel quinoline derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various therapeutic areas, and potential side effects.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with various substituents that enhance its biological properties. The presence of a piperidine ring and a methoxyphenyl sulfonyl group suggests potential interactions with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C22H28FN3O3S |

| Molecular Weight | 429.54 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that it may function as an inhibitor of certain kinases or enzymes involved in disease pathways, similar to other quinoline derivatives which have shown efficacy against cancer and neurodegenerative diseases .

Potential Mechanisms:

- Kinase Inhibition : As seen in other quinoline derivatives, this compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Cholinesterase Inhibition : The piperidine moiety suggests potential activity against acetylcholinesterase, which could be beneficial in treating Alzheimer's disease .

- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this derivative have shown effectiveness in inducing apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

Due to its potential cholinesterase inhibitory activity, this compound may also serve as a candidate for neuroprotective therapies. Research indicates that similar compounds can improve cognitive function by enhancing cholinergic transmission in the brain .

Anti-inflammatory Properties

The sulfonamide group in the structure may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one show significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

These findings suggest potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Anticancer Properties

The compound's structural features allow it to induce apoptosis in cancer cells through mechanisms such as:

- Activation of caspases (e.g., caspase-3 and -7)

- Cell cycle arrest at the G2/M phase

These properties indicate its potential use in oncology as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies provide insights into its potential therapeutic applications and guide further modifications to enhance efficacy .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited significant inhibition against Mycobacterium smegmatis at low MIC values (as low as 6.25 µg/ml), indicating promising candidates for further development as anti-tuberculosis agents .

- Cytotoxicity Assessments : Research demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinolinone core, substituent variations, or functional group replacements. Below is a detailed comparison:

Table 1: Key Structural Analogues and Their Features

Key Findings from Structural Comparisons

Substituent Effects at Position 1: The ethyl group in the target compound may enhance lipophilicity compared to the methyl analog . This could improve membrane permeability but increase metabolic oxidation risks.

Sulfonyl vs. Non-Sulfonyl Groups: The 4-methoxyphenylsulfonyl group in the target compound provides strong electron-withdrawing effects, which may stabilize the molecule’s interaction with charged residues in biological targets. Analogs lacking this group (e.g., ) might exhibit weaker binding but improved metabolic stability.

Heterocyclic Amine Substituents :

- The 3,5-dimethylpiperidinyl group at position 7 (target compound) offers conformational rigidity compared to diazepanyl or pyrrolidinyl groups in analogs like those in . Rigidity may enhance selectivity but reduce adaptability to diverse binding pockets.

Preparation Methods

Core Quinolinone Synthesis

The quinolinone core is typically constructed via cyclization of substituted aniline precursors. For 1-ethyl-6-fluoroquinolin-4(1H)-one, the Gould-Jacobs reaction is a viable approach:

Step 1: Ethylation and Cyclization

A mixture of 4-fluoroaniline and ethyl acetoacetate undergoes condensation under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. The intermediate is cyclized to form 1-ethyl-6-fluoro-4-hydroxyquinoline, which is oxidized to the quinolin-4(1H)-one using potassium permanganate in acidic media.

Key Parameters

- Solvent: Acetic acid or toluene

- Catalyst: Polyphosphoric acid

- Yield: 65–75% after purification via recrystallization (ethanol/water).

Fluorination at Position 6

Electrophilic fluorination is performed early to avoid interference with subsequent reactions.

Step 2: Directed Fluorination

Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours introduces fluorine at position 6. The reaction is quenched with sodium bicarbonate, and the product is extracted with ethyl acetate.

Optimization Data

| Condition | Yield | Purity |

|---|---|---|

| Selectfluor, 80°C | 78% | 95% |

| Acetonitrile, 12h |

Sulfonylation at Position 3

Sulfonylation requires activating the quinolinone at position 3. A directed ortho-metalation strategy using lithium diisopropylamide (LDA) precedes sulfonyl chloride addition.

Step 3: Sulfonyl Group Introduction

- The quinolinone is treated with LDA in tetrahydrofuran (THF) at −78°C to generate a lithium enolate.

- 4-Methoxybenzenesulfonyl chloride (1.2 eq.) is added dropwise, and the mixture is warmed to room temperature over 2 hours.

- The product is isolated via column chromatography (hexane/ethyl acetate).

Reaction Metrics

Piperidinyl Substitution at Position 7

Introducing the 3,5-dimethylpiperidin-1-yl group involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Step 4a: Halogenation at Position 7

The quinolinone is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to 25°C for 4 hours, yielding 7-bromo-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one.

Step 4b: Piperidinyl Group Installation

A mixture of the brominated intermediate, 3,5-dimethylpiperidine (3 eq.), potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide in DMF is heated at 100°C for 24 hours. The product is purified via silica gel chromatography.

Comparative Data for Piperidinylation

| Condition | Yield | Purity |

|---|---|---|

| CuI, K2CO3, DMF, 100°C | 58% | 89% |

| Pd(OAc)2, Xantphos, toluene | 63% | 91% |

Final Product Purification and Characterization

The crude product is recrystallized from a mixture of ethanol and water (3:1) to afford the title compound as a white crystalline solid.

Analytical Data

- Melting Point: 214–216°C

- 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 1.85–1.92 (m, 6H, piperidinyl CH3), 3.12–3.25 (m, 4H, piperidinyl CH2), 3.89 (s, 3H, OCH3), 4.55 (q, J = 7.2 Hz, 2H, CH2CH3), 6.98–7.12 (m, 4H, aromatic), 8.21 (s, 1H, quinolinone H-5).

- MS (ESI): m/z 528.2 [M+H]+.

Impurity Profiling and Mitigation

Major impurities include:

- Di-substituted byproduct: Controlled by limiting piperidine stoichiometry to ≤1.2 eq.

- Sulfonyl cleavage product: Minimized by avoiding strong acids during workup.

Scale-Up Considerations

- Solvent Recovery: DMF is distilled under reduced pressure (75°C, 15 mmHg) and reused.

- Catalyst Recycling: Copper residues are removed via chelating resins (Amberlite IRC748).

Q & A

Q. Optimization strategies :

- Temperature control : Excess heat may degrade the sulfonyl group; use reflux with inert gas purging.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorination efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Basic Question: Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, piperidine) via characteristic shifts:

- Fluorine deshields adjacent protons (δ ~8.5–9.0 ppm for C6-F) .

- Piperidine protons appear as multiplets (δ ~1.5–3.0 ppm) .

- 19F NMR validates fluorination (δ ~-110 to -120 ppm for C6-F) .

- Mass Spectrometry (HRMS) : Ensures molecular ion ([M+H]⁺) matches theoretical mass (±3 ppm error) .

- FT-IR : Confirms sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups .

- HPLC-PDA : Assesses purity (>95% by area under the curve) using C18 columns and acetonitrile/water mobile phases .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacophore of this quinoline derivative?

Answer:

- Core modifications : Synthesize analogs with:

- Varied piperidine substituents (e.g., 3,5-dimethyl vs. 4-methyl) to assess steric effects.

- Alternative sulfonyl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to study electronic contributions .

- Biological assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

- Computational modeling :

Advanced Question: What computational methods can predict the compound’s interaction with biological targets, and how can these models be validated experimentally?

Answer:

- Density Functional Theory (DFT) :

- Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing target binding .

- Molecular Dynamics (MD) simulations :

- Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to confirm docking predictions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for target engagement .

Advanced Question: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic profiling :

- ADME assays : Evaluate solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .

- Bioavailability studies : Compare oral vs. intravenous administration in rodent models to identify absorption barriers.

- Metabolite identification :

- LC-MS/MS detects phase I/II metabolites; structural elucidation clarifies inactivation pathways .

- Formulation optimization :

Advanced Question: What strategies can be employed to modify substituents on the quinoline core to improve pharmacokinetic properties without compromising bioactivity?

Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring to reduce lipophilicity (target LogP <3) .

- Metabolic blocking : Replace labile methyl groups with trifluoromethyl or deuterated analogs to slow CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced absorption, with enzymatic cleavage in target tissues .

Basic Question: What analytical methods are recommended to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td) to guide storage conditions .

Advanced Question: How can researchers design ecotoxicological studies to evaluate the environmental impact of this compound?

Answer:

- Tiered testing framework :

- Acute toxicity : Daphnia magna 48h immobilization assay (OECD 202) .

- Bioaccumulation : Measure bioconcentration factor (BCF) in zebrafish embryos .

- Degradation studies :

- Photolysis : Expose to UV light (λ=254 nm) and quantify breakdown products via HRMS.

- Biodegradation : Use activated sludge (OECD 301F) to assess microbial mineralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.